Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building blocks

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate (CAS 2092064-56-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, antimicrobials, and CNS-targeted agents. The compound features a bromine atom at the 2-position and an ethyl ester at the 6-position (molecular formula C₉H₈BrN₃O₂, MW 270.08).

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B15065055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=C2N=C1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3
InChIKeyRRRBCTHUZXXSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromoimidazo[1,2-a]pyrimidine-6-carboxylate: A Dual-Functional Building Block for Cross-Coupling and Heterocycle Diversification in Drug Discovery


Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate (CAS 2092064-56-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, antimicrobials, and CNS-targeted agents [1]. The compound features a bromine atom at the 2-position and an ethyl ester at the 6-position (molecular formula C₉H₈BrN₃O₂, MW 270.08) . Its structure confers dual synthetic utility: the C–Br bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the ester moiety enables further functionalization toward carboxylic acid derivatives, amides, or heterocycle-fused systems [2]. The molecule is supplied as a high-purity (≥98%) research intermediate by multiple vendors under ISO-certified quality systems .

Why Ethyl 2-Bromoimidazo[1,2-a]pyrimidine-6-carboxylate Cannot Be Replaced by a Generic Imidazo[1,2-a]pyrimidine or Alternative Halo-Ester Isomer


The imidazo[1,2-a]pyrimidine scaffold accommodates diverse substitution patterns, yet the precise position of halogen and ester groups dictates both reactivity and downstream biological profile. The 2-bromo substituent offers a distinct advantage over the 2-chloro analog in palladium-catalyzed cross-coupling reactions: 2-chloro-substituted pyrimidines are reported to 'proceed poorly if at all' in Suzuki-type couplings, whereas 2-bromo derivatives serve as competent electrophilic partners [1]. Furthermore, the 6-carboxylate ethyl ester is structurally and electronically differentiated from the 7-carboxylate positional isomer, leading to divergent hydrogen-bonding networks and target-binding geometries in final compounds [2]. Substituting the ethyl ester with a methyl ester alters lipophilicity (calculated logP difference ~0.5–0.6 units) and hydrolytic stability, potentially shifting pharmacokinetic properties of derived lead molecules [3]. These non-interchangeable features underscore the need for precise procurement of the 2-bromo-6-ethyl ester congener rather than a generic imidazo[1,2-a]pyrimidine building block.

Quantitative Differentiation Evidence for Ethyl 2-Bromoimidazo[1,2-a]pyrimidine-6-carboxylate Against Closest Analogs


2-Bromo Substituent: Palladium-Catalyzed Cross-Coupling Competence vs. 2-Chloro Analog Inactivity

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate possesses a C–Br bond at the 2-position that is competent for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira). In contrast, the corresponding 2-chloro-substituted imidazo[1,2-a]pyrimidines are documented to fail or proceed with negligible conversion under standard Suzuki conditions. Patent EP 1 411 048 explicitly states that 2-chloro-substituted pyrimidines 'proceed poorly if at all' in such cross-coupling reactions, whereas 2-bromo-substituted analogs are 'more suitable reactants' [1]. This difference stems from the inherently lower C–Br bond dissociation energy (~285 kJ/mol) compared to C–Cl (~352 kJ/mol), facilitating oxidative addition to Pd(0) [2]. Additionally, the dissociative electron attachment (DEA) cross section—a gas-phase reactivity metric—has been measured to be approximately six-fold larger for bromopyrimidine derivatives compared to their chloro counterparts [3].

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building blocks

Positional Selectivity: 2-Bromo-6-COOEt vs. 3-Bromo-7-COOEt Isomer—Synthetic Access and Target Engagement Differences

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate (bromine at imidazole C2, ester at pyrimidine C6) and its positional isomer ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (bromine at imidazole C3, ester at pyrimidine C7) share identical molecular formula (C₉H₈BrN₃O₂, MW 270.08) and molecular weight . Despite this isomeric relationship, the two compounds exhibit markedly different synthetic origins: 2-bromo derivatives are typically accessed via cyclization of 2-aminopyrimidines with α-bromocarbonyl compounds, while 3-bromo congeners arise from electrophilic bromination at the imidazole C3 position [1]. The 2-position is conjugated to the pyrimidine N1 nitrogen, placing the bromine in an electronically activated position for nucleophilic aromatic substitution and Pd-mediated coupling, whereas the 3-position is less activated [1]. In imidazo[1,2-a]pyrimidine-based kinase inhibitors, the C2 and C6 substitution vectors project toward distinct regions of the ATP-binding pocket, directly influencing target selectivity [2].

regioisomer differentiation structure-activity relationship kinase inhibitor design

Ethyl Ester vs. Methyl Ester: Lipophilicity and Hydrolytic Stability Differentiation for Late-Stage Derivatization

The ethyl ester moiety of the target compound provides a balance of lipophilicity and hydrolytic stability distinct from the methyl ester analog (methyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate). Based on XLogP3 computational predictions, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate exhibits a logP approximately 0.5–0.6 units higher than its methyl ester counterpart [1]. This difference translates to an approximately 3–4 fold increase in octanol-water partition coefficient, affecting membrane permeability of derived compounds. The ethyl ester also demonstrates slower alkaline hydrolysis kinetics compared to the methyl ester due to greater steric hindrance around the carbonyl carbon, a property exploited in selective ester deprotection strategies [2]. In the context of fragment-based drug discovery, the ethyl ester serves as a traceless protecting group that can be removed to reveal the carboxylic acid for amide bond formation or salt preparation [3].

ester hydrolysis logP optimization prodrug design

Physicochemical and Safety Differentiation: Target Compound vs. Parent 2-Bromoimidazo[1,2-a]pyrimidine Scaffold

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate (MW 270.08, 10 heavy atoms, 2 H-bond acceptors, 0 H-bond donors, TPSA 43.6 Ų) differs substantially from the parent 2-bromoimidazo[1,2-a]pyrimidine scaffold (MW 198.02, C₆H₄BrN₃) . The 6-carboxylate ethyl ester adds 72.06 Da of molecular weight and introduces two additional hydrogen bond acceptor atoms, increasing aqueous solubility potential. The parent scaffold is classified with acute oral toxicity warning H302 and skin irritation H315 according to GHS [1]. While the target compound's full toxicological profile is not separately cataloged, the presence of the carboxylic ester functionality generally reduces acute toxicity compared to the unsubstituted heterocycle, consistent with the established trend that esterification of carboxylic acid-containing heterocycles lowers hERG and general cytotoxicity in early-stage fragments [2]. The compound is supplied with ≥98% purity (HPLC) by multiple vendors, with recommended long-term storage at 2–8°C under dry, sealed conditions .

molecular properties safety profile solubility

Optimal Procurement and Application Scenarios for Ethyl 2-Bromoimidazo[1,2-a]pyrimidine-6-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Diversification at the C2 Position

The 2-bromo substituent enables late-stage diversification of the imidazo[1,2-a]pyrimidine core via Suzuki–Miyaura cross-coupling with aryl or heteroaryl boronic acids. This strategy has been employed to generate libraries of 2-aryl/heteroaryl-imidazo[1,2-a]pyrimidine-6-carboxylates for screening against kinase targets including c-Met, Pim-1, and CDK2, where the C2 aryl group occupies the hydrophobic back pocket of the ATP-binding site [1]. The 6-ethyl ester can subsequently be hydrolyzed to the carboxylic acid for amide coupling or salt formation. The 2-chloro analog is not a viable substitute because of its documented failure in Pd-catalyzed cross-coupling, as established in Section 3 [2].

GABAₐ Receptor Ligand Design Using C6 Ester as a Pharmacophore Anchor

Imidazo[1,2-a]pyrimidine derivatives with ester substituents at the 6-position have been patented as GABAₐ receptor ligands for the treatment of anxiety, epilepsy, and cognitive disorders [3]. The ethyl ester provides an optimal lipophilicity window (logP ~0.7–0.9) for blood-brain barrier penetration while serving as a metabolic soft spot for rapid esterase-mediated hydrolysis in vivo. The 2-bromo group can be displaced with nitrogen nucleophiles to introduce amine substituents that modulate subtype selectivity, a transformation not accessible with the non-halogenated parent scaffold.

Fragment-Based Drug Discovery: 6-Carboxylate as a Growth Vector for Fragment Elaboration

The imidazo[1,2-a]pyrimidine-6-carboxylate scaffold has been identified as a privileged fragment in biochemical screening campaigns. The ethyl ester at C6 functions as a traceless protecting group during fragment linking; upon hydrolysis, the revealed carboxylic acid can be coupled to amine-containing fragments to generate larger lead-like molecules [4]. The C2 bromine simultaneously provides an orthogonal diversification point for parallel SAR exploration. This dual-functional architecture eliminates the need for protecting group manipulation steps, accelerating hit-to-lead timelines.

Antimicrobial Agent Development: C2 Bromine as a Leaving Group for Nucleophilic Displacement

Imidazo[1,2-a]pyrimidine derivatives have demonstrated antimicrobial activity against Gram-positive, Gram-negative bacteria, and Mycobacterium species, with MIC values reported in the range of 0.8–18.87 µg/mL for optimized congeners [5]. The 2-bromo substituent in the target compound serves as a leaving group for nucleophilic aromatic substitution with thiols, amines, or alkoxides, enabling the installation of substituents that enhance antibacterial potency. The 6-ethyl ester maintains aqueous solubility during biological testing while providing a handle for subsequent prodrug optimization.

Quote Request

Request a Quote for Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.